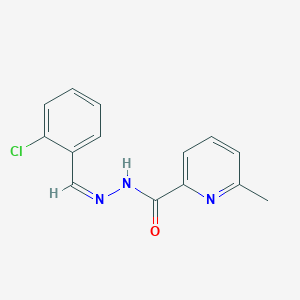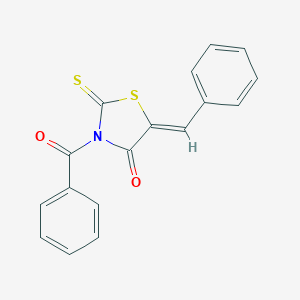![molecular formula C19H17N3O2S B273977 9-methoxy-2,3-dimethyl-7,12-dihydrothieno[2'',3'':4',5']pyrimido[1',2':1,2]pyrido[3,4-b]indol-4(6H)-one](/img/structure/B273977.png)
9-methoxy-2,3-dimethyl-7,12-dihydrothieno[2'',3'':4',5']pyrimido[1',2':1,2]pyrido[3,4-b]indol-4(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-methoxy-2,3-dimethyl-7,12-dihydrothieno[2'',3'':4',5']pyrimido[1',2':1,2]pyrido[3,4-b]indol-4(6H)-one, also known as DMPT, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPT is a heterocyclic compound that belongs to the family of pyrimido[1',2':1,2]pyrido[3,4-b]indoles.
Wirkmechanismus
The mechanism of action of 9-methoxy-2,3-dimethyl-7,12-dihydrothieno[2'',3'':4',5']pyrimido[1',2':1,2]pyrido[3,4-b]indol-4(6H)-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism and cell growth. This compound has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different systems. In livestock, this compound has been shown to increase feed intake, improve nutrient utilization, and enhance growth performance. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In neurons, this compound has been shown to protect against oxidative stress and neuroinflammation, leading to improved cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
9-methoxy-2,3-dimethyl-7,12-dihydrothieno[2'',3'':4',5']pyrimido[1',2':1,2]pyrido[3,4-b]indol-4(6H)-one has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, this compound also has some limitations, including its relatively high cost and limited availability. Moreover, this compound has not been extensively studied in humans, and its safety and efficacy in clinical settings remain to be determined.
Zukünftige Richtungen
There are several future directions for the research on 9-methoxy-2,3-dimethyl-7,12-dihydrothieno[2'',3'':4',5']pyrimido[1',2':1,2]pyrido[3,4-b]indol-4(6H)-one. One direction is to further investigate the mechanism of action of this compound and its interaction with various signaling pathways in different cells. Another direction is to explore the potential applications of this compound in other fields, such as energy storage and optoelectronics. Moreover, future studies should focus on the safety and efficacy of this compound in humans, which will require extensive preclinical and clinical trials.
Synthesemethoden
9-methoxy-2,3-dimethyl-7,12-dihydrothieno[2'',3'':4',5']pyrimido[1',2':1,2]pyrido[3,4-b]indol-4(6H)-one can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 2,3-dimethylpyridine-4-carboxaldehyde with 2-methylthiophene-3-carboxylic acid, followed by cyclization, methylation, and oxidation steps. The final product is obtained in good yield and high purity.
Wissenschaftliche Forschungsanwendungen
9-methoxy-2,3-dimethyl-7,12-dihydrothieno[2'',3'':4',5']pyrimido[1',2':1,2]pyrido[3,4-b]indol-4(6H)-one has been studied extensively for its potential application in various fields, including agriculture, medicine, and material science. In agriculture, this compound has been shown to enhance the growth and feed intake of livestock, such as pigs and fish. In medicine, this compound has been investigated for its anticancer, anti-inflammatory, and neuroprotective properties. In material science, this compound has been used as a building block for the synthesis of novel organic materials with unique properties.
Eigenschaften
Molekularformel |
C19H17N3O2S |
|---|---|
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
16-methoxy-6,7-dimethyl-5-thia-3,10,20-triazapentacyclo[11.7.0.02,10.04,8.014,19]icosa-1(13),2,4(8),6,14(19),15,17-heptaen-9-one |
InChI |
InChI=1S/C19H17N3O2S/c1-9-10(2)25-18-15(9)19(23)22-7-6-12-13-8-11(24-3)4-5-14(13)20-16(12)17(22)21-18/h4-5,8,20H,6-7H2,1-3H3 |
InChI-Schlüssel |
SNXIQJVRTHOESB-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N3CCC4=C(C3=N2)NC5=C4C=C(C=C5)OC)C |
Kanonische SMILES |
CC1=C(SC2=C1C(=O)N3CCC4=C(C3=N2)NC5=C4C=C(C=C5)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4E)-4-[4-(dimethylamino)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B273894.png)
![2-phenyl-N'-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)acetohydrazide](/img/structure/B273895.png)


![(5E)-2-(4-bromophenyl)-5-[(2,4-dichlorophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273901.png)
![(5Z)-2-(2-chloroanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B273902.png)
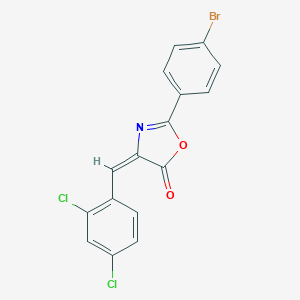
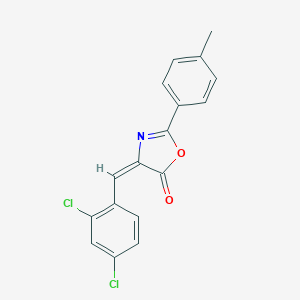
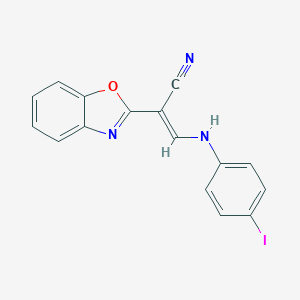

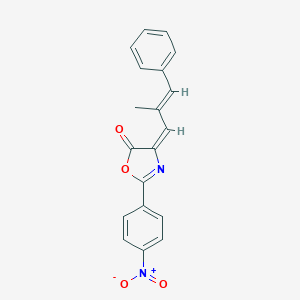
![N-[(Z)-anthracen-9-ylmethylideneamino]pyridine-2-carboxamide](/img/structure/B273914.png)
